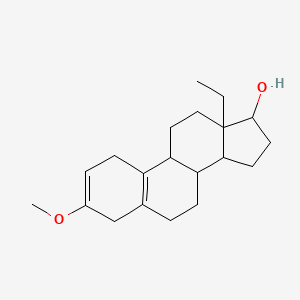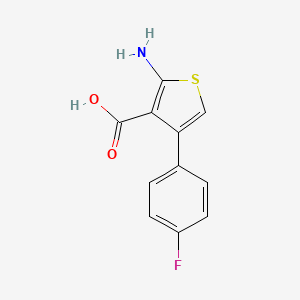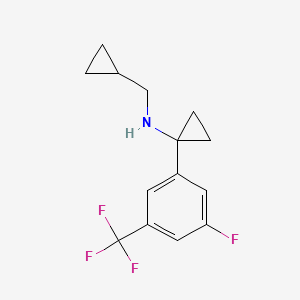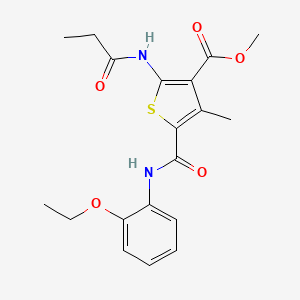amine](/img/structure/B12077969.png)
[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Difluorocyclohexyl)methylamine is an organic compound with the molecular formula C({10})H({19})F(_{2})N It features a cyclohexyl ring substituted with two fluorine atoms and a methyl group, which is further connected to an amine group via a propan-2-yl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Reductive Amination: The key step involves the reductive amination of 4,4-difluorocyclohexanone with isopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (4,4-Difluorocyclohexyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
化学反応の分析
Types of Reactions
(4,4-Difluorocyclohexyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted cyclohexyl derivatives.
科学的研究の応用
(4,4-Difluorocyclohexyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
作用機序
The mechanism of action of (4,4-Difluorocyclohexyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug design.
類似化合物との比較
(4,4-Difluorocyclohexyl)methylamine can be compared with other fluorinated amines, such as:
(4-Fluorocyclohexyl)methylamine: Lacks one fluorine atom, which may affect its chemical reactivity and biological activity.
(4,4-Difluorocyclohexyl)methylamine: Has a different alkyl group attached to the amine, potentially altering its properties.
(4,4-Difluorocyclohexyl)methylamine: Similar structure but with an ethyl group, which may influence its pharmacokinetic profile.
The unique combination of the difluorocyclohexyl ring and the propan-2-yl amine group in (4,4-Difluorocyclohexyl)methylamine provides distinct advantages in terms of stability, reactivity, and potential biological activity.
特性
分子式 |
C10H19F2N |
|---|---|
分子量 |
191.26 g/mol |
IUPAC名 |
N-[(4,4-difluorocyclohexyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F2N/c1-8(2)13-7-9-3-5-10(11,12)6-4-9/h8-9,13H,3-7H2,1-2H3 |
InChIキー |
AEPKVGFBIBQHJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC1CCC(CC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)



![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)

![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
